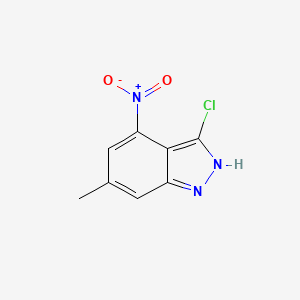

3-chloro-6-methyl-4-nitro-2H-indazole

描述

Structure

3D Structure

属性

IUPAC Name |

3-chloro-6-methyl-4-nitro-2H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2/c1-4-2-5-7(8(9)11-10-5)6(3-4)12(13)14/h2-3H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBUBAZJPPMHCBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNC(=C2C(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646353 | |

| Record name | 3-Chloro-6-methyl-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885520-89-8 | |

| Record name | 3-Chloro-6-methyl-4-nitro-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885520-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-6-methyl-4-nitro-2H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Studies of 3 Chloro 6 Methyl 4 Nitro 2h Indazole Systems

Reaction Mechanisms of Key Synthetic Transformations

Mechanistic Insights into Nitration Processes

The introduction of a nitro group onto the indazole ring is a critical functionalization step. The mechanism of nitration for indazole systems can proceed through different pathways, largely dependent on the reaction conditions and the specific reagents employed. While direct nitration studies on 3-chloro-6-methyl-4-nitro-2H-indazole are not extensively detailed in the provided search results, the mechanistic principles can be inferred from studies on indazoles and related N-heterocycles. chim.itrsc.orgnih.gov

Typically, the nitration of aromatic compounds occurs via electrophilic aromatic substitution. researchgate.net Traditional methods often utilize a mixture of nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). nih.gov The reaction mechanism for indazole under these acidic conditions is proposed to involve the protonated form of the indazole (the conjugate acid) reacting with the nitronium ion. rsc.org The regioselectivity of the nitration is influenced by the existing substituents on the indazole ring.

Alternative nitration methods have been developed to overcome the harshness and lack of selectivity of traditional conditions. researchgate.net These include the use of other nitrating agents like dinitrogen pentoxide or metal nitrates. nih.govresearchgate.net For instance, radical C3-nitration of 2H-indazoles has been achieved using iron(III) nitrate (B79036) [Fe(NO₃)₃] with TEMPO and oxygen, suggesting a radical-based mechanism. chim.it

Recent studies have also explored metal-free nitration protocols. A method for the site-selective C-H nitration of quinoxalinones and pyrazinones uses tert-butyl nitrite (B80452) as the nitrating agent under an oxygen atmosphere. nih.gov Mechanistic studies for related heterocycles suggest that the reaction could be initiated by radicals generated from tert-butyl nitrite. researchgate.net A proposed general mechanism for copper-catalyzed nitration of 8-amidoquinolines involves the formation of a radical intermediate which then couples with a nitro group source. researchgate.net

A plausible mechanism for the nitration of an N-heterocycle using a copper catalyst and tert-butyl nitrite is depicted below. This involves the generation of a nitro radical which then participates in the substitution reaction. researchgate.netrsc.org

Table 1: Proposed General Steps in Metal-Involved Nitration of Heterocycles

| Step | Description | Intermediate Species |

|---|---|---|

| 1. Catalyst Activation | The metal catalyst, e.g., Copper(I), interacts with the nitrating agent. | [Cu(I)-Ligand Complex] |

| 2. Radical Generation | The nitrating agent (e.g., tert-butyl nitrite) generates a nitro radical (•NO₂). | •NO₂ |

| 3. Substrate Interaction | The N-heterocycle coordinates with the metal catalyst, activating a specific C-H bond. | [Heterocycle-Cu Complex] |

| 4. C-N Bond Formation | The nitro radical attacks the activated position on the heterocyclic ring. | [Nitro-Heterocycle Radical Adduct] |

| 5. Re-aromatization | The intermediate undergoes oxidation and deprotonation to yield the final nitrated product and regenerate the catalyst. | Nitrated Heterocycle |

This table represents a generalized pathway inferred from studies on various N-heterocycles and may not be fully representative for all specific substrates and conditions. researchgate.netrsc.org

Metal-Catalyzed Reaction Mechanisms (e.g., Copper, Rhodium, Palladium)

Metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic systems like this compound. The chloro-substituent at the C3 position serves as a handle for such transformations.

Copper-Catalyzed Reactions

Copper catalysis is particularly effective for C-N bond formation. An efficient method for synthesizing substituted indazoles involves the intramolecular C-N bond formation from 2-chloroarenes using a copper(I) iodide catalyst with L-proline as a ligand under mild conditions. rsc.org While this describes synthesis rather than functionalization of the indazole ring itself, it highlights copper's utility in forming the core structure. In functionalization reactions, copper catalysts can be used for chemoselective nitro reduction or for nitration, as seen with N-auxiliary controlled reactions on indoles using tert-butyl nitrite. rsc.orgresearcher.life

A proposed mechanism for a copper-catalyzed azidation/click cascade reaction involves the initial coordination of the copper ion with a ligand to form a chiral catalyst. nih.gov This catalyst then activates the azide (B81097) source to form a Cu(III)-azido species, which proceeds to react with the substrate. nih.gov This illustrates the general principle of substrate activation via coordination to the copper center.

Rhodium-Catalyzed Reactions

Rhodium catalysts are well-known for their ability to mediate C-H bond activation and functionalization. Rh(III)-catalyzed synthesis of N-aryl-2H-indazoles has been reported, proceeding via the C-H bond addition of azobenzenes to aldehydes. nih.govacs.orgamazonaws.com The mechanism involves the Rh(III)-catalyzed activation of an ortho C-H bond, followed by addition to the aldehyde, cyclization, and aromatization to form the 2H-indazole product. acs.org

Furthermore, rhodium catalysis can be used for the direct functionalization of the indazole core. For example, a Rh(III)-catalyzed oxidative annulation of 1H-indazoles with alkynes enables the synthesis of complex fused systems like indazolo[3,2-a]isoquinolines through C-C and C-N bond formation. nih.gov Rhodium has also been employed in the asymmetric N²-C5 allylation of indazoles, where a Rh/(P/olefin) catalyst facilitates the reaction with dienyl allylic alcohols. acs.org The proposed mechanism involves the oxidative addition of the rhodium(I) precursor to the alcohol, generating an (η³-allyl)rhodium(III) intermediate which is then attacked by the indazole nitrogen. acs.org

Palladium-Catalyzed Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Negishi reactions, are among the most versatile methods for forming C-C bonds with halo-substituted heterocycles. nih.govmdpi.comacs.org The general catalytic cycle for these reactions is well-established and typically involves three main stages. mdpi.com

Table 2: General Catalytic Cycle for Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)

| Stage | Description | Palladium Oxidation State Change |

|---|---|---|

| 1. Oxidative Addition | The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Cl) of the indazole substrate. | Pd(0) → Pd(II) |

| 2. Transmetalation | The coupling partner (e.g., an organoboron compound) transfers its organic group to the palladium center, displacing the halide. This step is typically base-assisted. | Pd(II) → Pd(II) |

| 3. Reductive Elimination | The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the active Pd(0) catalyst. | Pd(II) → Pd(0) |

Source: Adapted from descriptions of the Suzuki-Miyaura reaction. mdpi.com

This methodology allows the chlorine atom in this compound to be replaced with a wide variety of aryl, vinyl, or alkyl groups, depending on the specific coupling partner used. The choice of ligand is crucial for the efficiency of these reactions, with numerous phosphine-based and other specialized ligands developed to stabilize the palladium intermediates and promote the catalytic cycle. youtube.com

Non-Nitrene Pathways in Reductive Cyclization

The synthesis of indazoles and other N-heterocycles can often be achieved through the reductive cyclization of appropriately substituted nitroarenes. The classic Cadogan cyclization, which uses trivalent phosphorus reagents like triethyl phosphite, is a prominent example. nih.govresearchgate.net

The traditionally accepted mechanism for this transformation involves the exhaustive deoxygenation of the nitro group to form a highly reactive singlet nitrene intermediate. nih.govresearchgate.net This nitrene then undergoes cyclization via insertion into a nearby π-system or C-H bond. researchgate.net

However, there is growing evidence for alternative, non-nitrene pathways. These mechanisms avoid the high-energy nitrene intermediate and proceed through partially deoxygenated species. nih.gov Studies have shown that 2H-indazole N-oxides can be synthesized and isolated under mild conditions, and these N-oxides have been identified as competent intermediates in both the Cadogan and Davis-Beirut reactions. nih.gov This suggests that the cyclization can occur at the nitroso or N-hydroxyamino stage, before complete deoxygenation.

Theoretical studies lend further support to non-nitrene mechanisms. Computational evidence points to a pathway involving a 6π-electron, 5-atom electrocyclization of an intermediate nitroso-arene. researchgate.net For a precursor like an o-nitrostyrene, the proposed steps are:

Initial Reduction: The nitro group is partially reduced to a nitroso group.

Electrocyclization: The nitroso-arene undergoes a 6π electrocyclization to form a cyclic nitronate.

Rearrangement & Dehydration: The nitronate can then rearrange (e.g., via a 1,5-H shift) and dehydrate to form the final heterocyclic product. researchgate.net

This pathway is energetically competitive with nitrene-based routes and helps to explain the observation of N-hydroxy intermediates in some reductive cyclization reactions. researchgate.net

Table 3: Comparison of Reductive Cyclization Pathways

| Feature | Nitrene Pathway | Non-Nitrene Pathway (via Nitroso) |

|---|---|---|

| Key Intermediate | Singlet Nitrene | Nitroso-arene, Cyclic Nitronate, N-Oxide |

| Deoxygenation | Exhaustive deoxygenation occurs before cyclization. | Cyclization occurs before complete deoxygenation. |

| Initial Step | Ar-NO₂ → [Ar-N:] | Ar-NO₂ → Ar-NO |

| Cyclization Step | Nitrene insertion into a C-H or C=C bond. | 6π electrocyclization of the nitroso intermediate. |

| Evidence | Product distribution matches that from corresponding azides. researchgate.net | Isolation of N-oxide intermediates nih.gov, theoretical calculations. researchgate.net |

These non-nitrene pathways represent a more nuanced understanding of reductive cyclization reactions, suggesting that multiple mechanistic routes can be operative depending on the specific substrate and reaction conditions.

Advanced Characterization Techniques and Structural Analysis in Indazole Research

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for piecing together the molecular puzzle of a compound. By probing the interactions of the molecule with electromagnetic radiation, a wealth of information about its atomic composition and bonding arrangement can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool for determining the precise structure of 3-chloro-6-methyl-4-nitro-2H-indazole in solution.

¹H NMR: One-dimensional proton NMR would reveal the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and their coupling patterns (providing information about adjacent protons). For this specific molecule, one would expect to see distinct signals for the aromatic protons on the indazole ring and a singlet for the methyl group protons. The exact chemical shifts would be influenced by the positions of the chloro and nitro substituents.

¹³C NMR: Carbon-13 NMR, including DEPT (Distortionless Enhancement by Polarization Transfer) experiments, would identify all unique carbon atoms in the molecule, including the quaternary carbons of the indazole core. This would confirm the carbon skeleton of the compound.

2D NMR: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the entire molecule. For instance, HMBC correlations would show long-range couplings between protons and carbons, confirming the positions of the methyl, chloro, and nitro groups on the indazole ring.

While specific experimental data for this compound is not published, studies on related nitroindazoles, such as 4-nitro and 7-nitroindazoles, demonstrate the power of NMR in differentiating isomers and understanding substituent effects on chemical shifts. arabjchem.org

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This table is illustrative and not based on experimental data)

| ¹H NMR | ¹³C NMR | ||

|---|---|---|---|

| Chemical Shift (ppm) | Multiplicity | Chemical Shift (ppm) | Atom |

| ~8.0-8.5 | s | ~145-150 | C-NO₂ |

| ~7.5-7.8 | s | ~130-140 | C-Cl |

| ~2.5 | s | ~120-130 | Aromatic CH |

| ~110-120 | Aromatic CH | ||

| ~135-145 | Quaternary C | ||

| ~140-150 | Quaternary C |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.

MS: A standard mass spectrum would show the molecular ion peak (M⁺), confirming the molecular weight of 211.61 g/mol for C₈H₆ClN₃O₂. chemscene.com The fragmentation pattern observed in the mass spectrum would provide further structural clues, showing the loss of characteristic fragments like the nitro group (NO₂) or chlorine atom (Cl).

HRMS: High-Resolution Mass Spectrometry would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the elemental formula (C₈H₆ClN₃O₂). This is a critical step in confirming the identity of a newly synthesized compound.

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy

IR Spectroscopy: Infrared spectroscopy would identify the functional groups present in the molecule. Characteristic absorption bands would be expected for the N-H bond (if the 2H-tautomer is present), C-H bonds of the aromatic ring and methyl group, C=C and C=N bonds of the indazole ring, and, most notably, the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically found in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.

UV-Vis Spectroscopy: UV-Visible spectroscopy would provide information about the electronic transitions within the conjugated system of the indazole ring. The position of the maximum absorbance (λₘₐₓ) would be characteristic of the chromophore and influenced by the substituents.

Chromatographic Methods for Purity and Separation

Chromatographic techniques are essential for verifying the purity of the compound and for separating it from any starting materials or byproducts.

Thin-Layer Chromatography (TLC): TLC would be used for rapid monitoring of the reaction progress and for preliminary purity assessment.

Column Chromatography: This technique would be employed for the purification of the synthesized compound on a larger scale.

High-Performance Liquid Chromatography (HPLC): HPLC would be the method of choice for determining the final purity of this compound with high accuracy.

Computational Chemistry and in Silico Approaches for 3 Chloro 6 Methyl 4 Nitro 2h Indazole Analogs

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental for understanding the intrinsic properties of a molecule. These methods are used to determine optimized molecular geometries, electronic distributions, and spectroscopic properties, offering a window into the molecule's reactivity and stability.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of many-body systems. It has been extensively applied to indazole analogs to elucidate their molecular and electronic properties.

In studies of 3-chloro-6-nitro-1H-indazole derivatives , DFT calculations have been employed to optimize the molecular structures in the gas phase. A common approach involves the hybrid B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr (LYP) correlation functional. nih.gov This method provides a reliable prediction of geometric parameters and electronic properties. For instance, calculations at the B3LYP/6-311++G(d,p) level are used to obtain gauge-invariant atomic orbitals (GIAOs), which help in the interpretation of experimental NMR spectra for nitro-indazole derivatives. nih.gov

Table 1: DFT Functionals and Basis Sets Used in Indazole Analog Studies

| Compound Family | DFT Functional | Basis Set | Application | Reference |

|---|---|---|---|---|

| 3-chloro-6-nitro-1H-indazole derivatives | B3LYP | def2-SVP | Geometry Optimization | nih.gov |

| Nitro-indazole derivatives | B3LYP | 6-311++G(d,p) | GIAO-NMR Calculations | nih.gov |

| Imidazole derivatives | B3LYP-D3 | 6-311++G(d,p) | Geometry, IR, NMR, UV/Vis Spectra | researchgate.net |

Indazole and its derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. The relative stability of these tautomers significantly impacts the compound's chemical behavior and its interactions in biological systems. nih.gov

Theoretical calculations are crucial for determining the predominant tautomeric form. For the parent indazole molecule, calculations using methods like MP2/6-31G** have indicated that the 1H-tautomer is more stable than the 2H-tautomer by approximately 15 kJ·mol⁻¹. nih.govnih.gov This preference is a critical factor in predicting reaction outcomes and understanding biological activity.

The presence of a nitro group introduces the possibility of nitro-aci-nitro tautomerism. Quantum chemical studies on model nitro-containing compounds, such as nitroethenediamine, show that the aci-nitro form is significantly less stable than the nitro form in the gas phase. rsc.org However, the energy barrier to its formation can be lowered under specific conditions, such as in an acidic environment, making it a potentially accessible state that could influence the molecule's metabolic pathways or biological activity. rsc.org Similar computational investigations on other nitro-heterocycles have confirmed that aci-nitro tautomers are generally high-energy species compared to their nitro counterparts. researchgate.net

Table 2: Calculated Relative Stabilities of Indazole Tautomers

| Molecule/System | Method | Finding | Energy Difference (kJ·mol⁻¹) | Reference |

|---|---|---|---|---|

| Indazole | MP2/6-31G** | 1H-tautomer is more stable | ~15 | nih.gov |

| Nitroethenediamine | Various | Nitro form is more stable than aci-nitro | ~54 | rsc.org |

Molecular Modeling and Simulation

While quantum mechanics provides a static picture of a molecule, molecular modeling and simulation techniques are used to explore its dynamic behavior over time.

Molecular Dynamics (MD) simulations are powerful computational methods used to analyze the physical movements of atoms and molecules. For analogs of 3-chloro-6-methyl-4-nitro-2H-indazole, MD simulations are employed to understand their conformational flexibility and their stability when interacting with biological macromolecules, such as enzymes.

In a study on a 3-chloro-6-nitro-1H-indazole derivative with antileishmanial activity, MD simulations were performed on the complex formed between the indazole analog and its target enzyme, trypanothione (B104310) reductase. nih.gov The simulations, run over nanoseconds, demonstrated that the ligand-enzyme complex remained in a stable equilibrium, with minimal structural deviation. This stability is a key indicator of a strong and favorable binding interaction. nih.gov

Similarly, MD simulations have been applied to other bioactive indazole derivatives to validate docking poses and assess the stability of the ligand in the protein's active site. nih.govacs.org These simulations provide detailed information on intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, and how they evolve over time, offering insights that are crucial for rational drug design. acs.org

Structure-Activity Relationship (SAR) Studies via In Silico Methods

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound with its biological activity. In silico methods provide a quantitative framework for these relationships. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) modeling involves the development of mathematical models that correlate the chemical or physical properties of a series of compounds with their activities. These models can be two-dimensional (2D), based on topological descriptors, or three-dimensional (3D), which considers the spatial arrangement of the molecule.

For indazole derivatives, 3D-QSAR studies have been instrumental in understanding the structural requirements for specific biological activities. For example, a 3D-QSAR study on indazole derivatives as inhibitors of hypoxia-inducible factor-1α (HIF-1α) utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov These models generated 3D contour maps that highlight regions where steric bulk or electrostatic charge variations positively or negatively influence inhibitory potency. Such maps provide a structural framework for designing new, more potent inhibitors. nih.gov

While specific QSAR models for this compound are not publicly detailed, studies on related structures like 2,3-disubstituted-hexahydro-2H-indazoles have shown the utility of 2D-QSAR. nih.gov In these studies, topological parameters were found to be important in defining the antimicrobial activity of the compounds. nih.gov These models, whether 2D or 3D, are powerful predictive tools in medicinal chemistry, enabling the virtual screening and prioritization of new analogs for synthesis and testing. nih.govresearchgate.net

Table 3: QSAR Methodologies Applied to Indazole Analogs

| QSAR Type | Method | Application | Key Findings | Reference |

|---|---|---|---|---|

| 3D-QSAR | CoMFA, CoMSIA | HIF-1α Inhibition | Generated steric and electrostatic contour maps to guide inhibitor design. | nih.gov |

Molecular Docking Analysis

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method helps in understanding the binding mode and affinity, guiding the design of more potent and selective inhibitors.

For indazole analogs, the process typically begins with preparing the 3D structures of the ligands, which are then energy-minimized using force fields like Merck Molecular Force Field 94 (MMFF94). nih.gov Software such as Autodock is commonly employed to perform the docking calculations, predicting how these molecules fit into the binding site of a target receptor. nih.gov

A notable study on analogs, specifically 3-chloro-6-nitro-1H-indazole derivatives, investigated their potential as antileishmanial agents by docking them against Leishmania infantum trypanothione reductase (TryR). nih.gov The docking protocol was first validated by re-docking the co-crystallized ligand into the enzyme's active site, which is a standard procedure to ensure the method's accuracy. nih.gov The results demonstrated that the indazole derivatives achieved a stable binding pose within the enzyme's active site, forming a network of hydrophobic and hydrophilic interactions. nih.govnih.gov Further analysis using Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations confirmed the high stability of the ligand-enzyme complex. nih.govnih.gov

In the context of cancer-related targets, docking studies have been instrumental. For instance, in the rational design of FMS-like tyrosine kinase 3 (FLT3) inhibitors, docking was used to verify that newly designed benzimidazole-indazole structures could correctly interact with key amino acid residues as intended. nih.gov The indazole moiety was identified as a crucial "hinge binder," forming hydrogen bonds with the backbone of residue Cys694 in the kinase hinge region. nih.gov

Table 1: Summary of Molecular Docking Studies on Indazole Analogs

| Indazole Analog Class | Target Protein | PDB ID | Docking Software | Key Finding | Reference |

|---|---|---|---|---|---|

| 3-chloro-6-nitro-1H-indazole derivatives | Trypanothione Reductase (TryR) | 2JK6 | Autodock 4.0 | Demonstrated stable binding and a network of hydrophobic/hydrophilic interactions. | nih.gov |

| 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole derivatives | FMS-like tyrosine kinase 3 (FLT3) | 4RT7 | Not Specified | Indazole acts as a hinge binder, interacting with Cys694. | nih.gov |

| 5-aminoindazole derivatives | S-adenosyl-L-homocysteine/methylthioadenosine nucleosidase (SAH/MTAN) | 1JYS | Not Specified | Identified active binding amino acid residues responsible for quorum sensing inhibition. | aboutscience.eu |

Ligand Efficiency and Fragment-Based Drug Design Principles

Fragment-Based Drug Design (FBDD) has emerged as a powerful strategy for lead discovery. nih.gov This approach identifies small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. These initial hits are then grown or merged to produce a higher-affinity lead compound. The indazole scaffold is an ideal candidate for FBDD due to its versatility and presence in many approved drugs. nih.govresearchgate.net

A key metric in FBDD is Ligand Efficiency (LE), which relates the binding affinity of a molecule to its size (number of heavy atoms). It helps prioritize fragments that have the most promising starting points for optimization. In a study targeting Fibroblast Growth Factor Receptors (FGFRs), a fragment-led de novo design approach identified an indazole-based pharmacophore. nih.govnih.gov The resulting indazole-containing fragments were found to inhibit FGFR1-3 with excellent ligand efficiencies ranging from 0.30 to 0.48, signifying a highly efficient binding interaction for their size. nih.govnih.gov

Another example of FBDD involved the discovery of a new indazole-based AXL kinase inhibitor. nih.gov An indazole fragment was first identified as a hit from a high-concentration screen. nih.gov This initial fragment was then optimized with guidance from docking studies to develop a potent inhibitor. nih.gov

Table 2: Examples of Fragment-Based Design and Ligand Efficiency in Indazole Analogs

| Indazole Series | Target | Design Approach | Key Outcome / Metric | Reference |

|---|---|---|---|---|

| 1H-Indazole-based fragments | FGFR1-3 | Fragment-led de novo design | Excellent Ligand Efficiency (LE) of 0.30–0.48. | nih.govnih.gov |

| Indazole fragment hit | AXL Kinase | Fragment-based lead discovery | Fragment hit was optimized into a potent inhibitor guided by docking. | nih.gov |

| Indazole derivatives | Aurora Kinases | In silico fragment-based and knowledge-based design | Identified compounds with dual or subtype-selective kinase inhibition. | nih.gov |

Computational Design and Optimization of Indazole Scaffolds

Computational design extends beyond initial hit identification to the strategic optimization of lead compounds to enhance potency, selectivity, and pharmacokinetic properties. biorxiv.org For indazole scaffolds, various computational strategies are employed to guide chemical synthesis.

Rational design based on structural insights is a common theme. In the development of FLT3 inhibitors, molecular docking studies revealed that an indazole fragment could serve as an effective hinge binder. nih.gov This insight led to a "scaffold hopping" strategy, where a less optimal quinazoline (B50416) core was replaced with a benzimidazole (B57391) scaffold while retaining the crucial indazole moiety, ultimately leading to derivatives with enhanced potency. nih.govnih.gov

Structure-based drug design (SBDD) was used to optimize 3-substituted indazole derivatives as multi-target inhibitors of FGFR1 and Discoidin Domain Receptor 2 (DDR2). nih.gov Analysis of the binding modes guided the optimization of four different parts of a hit compound, leading to a lead with significantly improved dual enzymatic inhibition. nih.gov Similarly, a de novo design program named SPROUT was used to identify a 6-phenylindole fragment for FGFR1, which was then computationally evolved into a more potent indazole-containing pharmacophore. nih.govresearchgate.net This process of iterative design, synthesis, and testing is a hallmark of modern drug discovery. nih.gov

Table 3: Computational Design and Optimization Strategies for Indazole Scaffolds

| Design Strategy | Indazole Series | Target(s) | Computational Rationale | Reference |

|---|---|---|---|---|

| Rational Design / Scaffold Hopping | 2-(1H-indazol-6-yl)-1H-benzo[d]imidazole | FLT3 | Replacing a quinazoline core with benzimidazole while keeping the indazole as a hinge binder. | nih.gov |

| Structure-Guided Optimization | 3-substituted indazole derivatives | FGFR1, DDR2 | Binding analysis guided the optimization of four parts of a hit compound to improve dual-target activity. | nih.gov |

| Fragment-Led De Novo Design | 1H-Indazole-based fragments | FGFR1-3 | Using software (SPROUT) to identify an initial fragment and docking models to optimize it into an indazole pharmacophore. | nih.govnih.gov |

| Knowledge-Based Design | Indazole derivatives | Aurora Kinases | Utilizing known structural information and in silico fragment screening to design subtype-selective inhibitors. | nih.gov |

Future Research Directions and Unexplored Avenues for 3 Chloro 6 Methyl 4 Nitro 2h Indazole Chemistry

Development of Novel and Sustainable Synthetic Routes

The advancement of synthetic methodologies that are both efficient and environmentally benign is a cornerstone of modern organic chemistry. benthamdirect.combohrium.com While methods for the synthesis of the indazole core are established, the focus for 3-chloro-6-methyl-4-nitro-2H-indazole should be on developing routes that are not only high-yielding but also adhere to the principles of green chemistry.

Future research in this area could concentrate on:

Catalyst-based approaches: Exploration of transition-metal and acid/base catalysis could lead to more efficient and selective syntheses. benthamdirect.combohrium.com The use of copper-catalyzed reactions, for instance, has shown promise in the formation of C-N and N-N bonds in one-pot syntheses of 2H-indazoles. organic-chemistry.org

Green Chemistry Methods: Investigating the use of greener solvents like polyethylene (B3416737) glycol (PEG) or employing natural catalysts, such as lemon peel powder, under ultrasound irradiation could offer sustainable alternatives to conventional methods. organic-chemistry.orgresearchgate.net

Flow Chemistry: The application of continuous flow technologies could enable better control over reaction parameters, improve safety for handling potentially energetic nitro-compounds, and allow for easier scalability.

Photoredox Catalysis: Visible-light-mediated synthesis could provide a mild and efficient pathway to construct the indazole core or to introduce further functionalization, minimizing the need for harsh reagents and high temperatures.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Transition-Metal Catalysis | High efficiency, selectivity, broad substrate scope. | Development of novel palladium or copper-based catalytic systems. |

| Green Chemistry | Reduced environmental impact, use of renewable resources. | Application of biodegradable solvents and natural catalysts. researchgate.net |

| Flow Chemistry | Enhanced safety, precise reaction control, scalability. | Optimization of reactor design and reaction conditions. |

| Photoredox Catalysis | Mild reaction conditions, high functional group tolerance. | Design of suitable photosensitizers and reaction setups. |

Exploration of Undiscovered Reactivity Profiles and Selectivity

The unique substitution pattern of this compound suggests a rich and largely unexplored reactivity profile. The interplay between the chloro, methyl, and nitro groups can be exploited to achieve novel chemical transformations.

Future investigations should aim to:

Functionalization at C3: While the chloro group at the C3 position is a good leaving group for nucleophilic substitution, the development of more advanced cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) could introduce a wide variety of substituents, including aryl, alkyl, and amino groups. pnrjournal.com

Reactivity of the Nitro Group: The nitro group can be a versatile handle for further transformations. Its reduction to an amino group would open up a plethora of derivatization possibilities, including diazotization and subsequent reactions. Furthermore, the nitro group can influence the regioselectivity of electrophilic aromatic substitution on the benzene (B151609) ring.

Selective C-H Functionalization: Direct C-H functionalization of the indazole core, guided by the existing substituents, would be a highly atom-economical approach to introduce new functionalities without the need for pre-functionalized starting materials. researchgate.net

Cycloaddition Reactions: The indazole ring system can participate in cycloaddition reactions. For instance, 1,3-dipolar cycloadditions with derivatives of 3-chloro-6-nitro-1H-indazole have been used to synthesize novel heterocyclic systems. nih.gov

Advanced Mechanistic Investigations Utilizing Modern Techniques

A thorough understanding of reaction mechanisms is crucial for the optimization of existing reactions and the rational design of new ones. For this compound, advanced mechanistic studies could provide invaluable insights.

Key areas for future mechanistic studies include:

Computational Modeling: Density Functional Theory (DFT) calculations can be employed to elucidate reaction pathways, predict the stability of intermediates and transition states, and explain observed regioselectivity. pnrjournal.comnih.gov For example, DFT has been used to understand the reactivity differences between indazole and indole (B1671886) electrophiles. pnrjournal.com

In-situ Spectroscopic Analysis: Techniques such as in-situ NMR and IR spectroscopy can be used to monitor reaction progress in real-time, identify transient intermediates, and gain a deeper understanding of the reaction kinetics.

Isotopic Labeling Studies: The use of isotopically labeled starting materials can help to trace the path of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Integration of Artificial Intelligence and Machine Learning in Chemical Design and Prediction

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemistry by enabling the rapid prediction of molecular properties and the design of novel synthetic routes. arxiv.orgnih.govgcande.org

For this compound, AI and ML could be leveraged to:

Predict Reactivity and Reaction Outcomes: Machine learning models, trained on large datasets of chemical reactions, can predict the most likely products of a reaction, optimize reaction conditions, and even suggest novel synthetic pathways. illinois.edu

Design of Derivatives with Desired Properties: Generative models can be used to design novel derivatives of this compound with specific desired properties, such as enhanced biological activity or improved material characteristics. acs.org

Accelerate Drug Discovery: By predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties and potential biological targets, AI can significantly accelerate the process of identifying promising drug candidates from a library of virtual compounds based on the this compound scaffold.

Automated Synthesis: The integration of AI with automated synthesis platforms could enable the rapid, on-demand synthesis of a wide range of derivatives for high-throughput screening. illinois.edu

The synergy between computational prediction and experimental validation will be key to unlocking the full potential of this promising molecule.

常见问题

Q. How do solvent polarity and pH influence the compound’s tautomeric equilibrium in solution?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。